molecular formula C15H14ClFN2O B7629614 N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride

Katalognummer B7629614
Molekulargewicht: 292.73 g/mol
InChI-Schlüssel: LUIHRMGISMSBHI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride, also known as ABT-888, is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage, and its inhibition has been shown to be effective in the treatment of cancer. ABT-888 has been extensively studied in preclinical and clinical trials, and has shown promising results as a single agent and in combination with other cancer therapies.

Wirkmechanismus

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride works by inhibiting the activity of PARP, which is an enzyme that plays a critical role in the repair of DNA damage. When DNA is damaged, PARP is activated and helps to recruit other proteins to the site of damage to repair the DNA. Inhibition of PARP prevents the repair of DNA damage, leading to the accumulation of DNA damage and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride are primarily related to its inhibition of PARP. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to enhanced cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride in lab experiments is its selectivity for PARP, which allows for specific inhibition of this enzyme without affecting other cellular processes. However, one limitation of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride is its relatively short half-life, which can limit its effectiveness in vivo. Additionally, the development of resistance to N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has been observed in some cancer cells, which can limit its long-term effectiveness.

Zukünftige Richtungen

There are several future directions for the study of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride. One area of research is the development of more potent and selective PARP inhibitors with longer half-lives. Another area of research is the identification of biomarkers that can predict response to PARP inhibitors, which can help to identify patients who are most likely to benefit from this therapy. Additionally, the combination of PARP inhibitors with other cancer therapies, such as immunotherapy, is an area of active research.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride involves several steps, starting with the reaction of 4-fluoroaniline with 2,3-dihydroindole-2,3-dione to form N-(2,3-dihydro-1H-indol-5-yl)-4-fluoroaniline. This intermediate is then reacted with benzoyl chloride to form N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide. The final step involves the reaction of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide with hydrochloric acid to form the hydrochloride salt of N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has been extensively studied in preclinical and clinical trials for its potential as a cancer therapy. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the repair of DNA damage in cancer cells. N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride has also been studied as a single agent in clinical trials, and has shown promising results in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1H-indol-5-yl)-4-fluorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O.ClH/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14;/h1-6,9,17H,7-8H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIHRMGISMSBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.